乙酸 2-(金刚烷-1-基)乙酯

描述

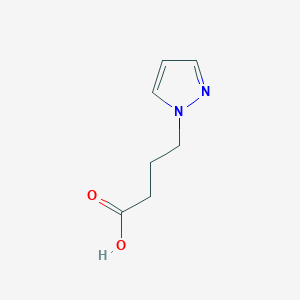

Ethyl 2-(adamantan-1-yl)acetate is a derivative of adamantane, a type of compound that has a unique, highly symmetric structure . Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Synthesis Analysis

The synthesis of adamantane derivatives has been a subject of extensive research. One method involves the reduction of adamantyl acetic acid to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst to form the corresponding bromide . Another method involves the reaction of adamantan-1 (2)-amines and adamantan-1 (2)-ylalkanamines with ethyl isothiocyanatoacetate .Molecular Structure Analysis

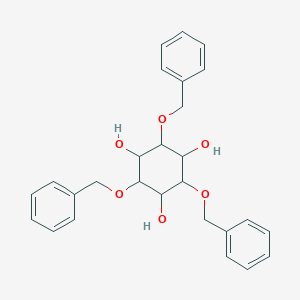

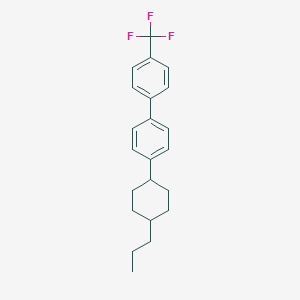

The molecular formula of Ethyl 2-(adamantan-1-yl)acetate is C14H22O2 . The structure consists of fourteen carbon atoms, twenty-two hydrogen atoms, and two oxygen atoms .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, the Chan–Lam reaction conditions were optimized for the synthesis of N -aryl derivatives of adamantane-containing amines .科学研究应用

结构分析和分子对接

乙酸 2-(金刚烷-1-基)乙酯衍生物的结构特征已得到广泛研究。对金刚烷衍生物(包括乙酸 2-(金刚烷-1-基)乙酯)进行的 X 射线、密度泛函理论 (DFT)、分子中原子量子理论 (QTAIM) 分析和分子对接相结合,揭示了重要的见解。这些研究表明,由于取代(例如氟)会改变晶体堆积和分子间接触,因此分子结构和电子性质存在差异。这种理解对于设计针对特定分子靶标(如 11-β-羟基类固醇脱氢酶 1 (11-β-HSD1))的抑制剂的潜在应用至关重要 (Al-Wahaibi et al., 2018)。

合成和反应性

一些研究集中于乙酸 2-(金刚烷-1-基)乙酯及其衍生物的合成。合成过程通常会产生高百分比,并为进一步的化学转化铺平了道路。例如,金刚烷-1(2)-胺与异硫氰酸乙酯反应,生成乙酸 ({[金刚烷-1(2)-基烷基]氨基甲酰基硫代}氨基)乙酯 (Burmistrov et al., 2017)。这种合成途径对于创建各种化学和生物活性分子至关重要。

潜在的生物活性

研究表明,乙酸 2-(金刚烷-1-基)乙酯衍生物可能具有重要的生物活性。涉及某些衍生物的光谱表征和量子化学分析的研究表明具有潜在的抗炎特性。这些研究通常采用 DFT 计算和光谱分析来预测生物活性的机制 (Al-Tamimi et al., 2014)。这项研究在药物发现中至关重要,因为了解分子相互作用和性质可以导致开发新的治疗剂。

化学性质和转化

乙酸 2-(金刚烷-1-基)乙酯及其衍生物表现出有趣的化学性质和转化。例如,研究探索了 2-(金刚烷-1-基)咪唑并 [1,2-a] 吡啶的化学转化,揭示了分子中取代基的性质及其对生理活性的影响 (Yurchenko et al., 2001)。了解这些化学性质对于开发新材料或药物至关重要。

安全和危害

Ethyl acetate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to work under a hood .

作用机制

Target of Action

Ethyl 2-(adamantan-1-yl)acetate is a derivative of adamantane, a class of compounds known for their high reactivity . The primary targets of adamantane derivatives are often related to their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mode of Action

It is known that the high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical reactions . For instance, the Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . This reaction is based on the copper (II)-catalyzed reaction of amines with arylboronic acids .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(adamantan-1-yl)acetate are likely related to its role as a starting material in the synthesis of various functional adamantane derivatives . These derivatives can be involved in a wide range of biochemical processes, depending on their specific structures and functions .

Pharmacokinetics

The pharmacokinetics of adamantane derivatives are generally influenced by their high reactivity and the specific characteristics of their chemical structures .

Result of Action

The result of the action of Ethyl 2-(adamantan-1-yl)acetate is likely to depend on the specific reactions it is involved in and the resulting adamantane derivatives that are produced . For example, in the Chan–Lam reaction, the product is an N-aryl derivative of an adamantane-containing amine .

生化分析

Biochemical Properties

It has been found that the adamantane moiety in the compound can react with various biomolecules . For instance, in the Chan–Lam reaction, adamantane-containing amines were reacted with p-tolylboronic acid . The reactivity of the amines was found to strongly depend on their structure .

Molecular Mechanism

It is known that the adamantane moiety can interact with various biomolecules . For example, in the Chan–Lam reaction, the adamantane-containing amines were found to react with p-tolylboronic acid

属性

IUPAC Name |

ethyl 2-(1-adamantyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-2-16-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDGUAAQLKCFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383605 | |

| Record name | ethyl 2-(adamantan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15782-66-8 | |

| Record name | ethyl 2-(adamantan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)

![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)